![molecular formula C16H23BrN2O B5753503 2-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide](/img/structure/B5753503.png)
2-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
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Overview
Description
2-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BTTB and has been studied extensively for its various properties and effects.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is not fully understood. However, it is believed to act as a radical scavenger and an antioxidant, thereby protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has various biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments is its ability to protect cells from oxidative damage. However, one of the limitations of using this compound is its potential toxicity at higher concentrations.
Future Directions
There are several future directions for the study of 2-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Investigation of the potential use of this compound as a drug candidate for the treatment of various diseases.
3. Development of new synthesis methods for this compound to improve its yield and purity.
4. Studies on the potential toxic effects of this compound at higher concentrations.
5. Investigation of the potential use of this compound as a stabilizer in polymers.
Conclusion:
2-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been shown to have various biochemical and physiological effects and has been studied extensively for its properties and effects. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential applications in various fields.
Synthesis Methods
The synthesis method of 2-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves the reaction of 2-bromo-N-(4-piperidinyl)benzamide with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Scientific Research Applications
2-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has found various applications in scientific research. It has been studied for its potential use as a corrosion inhibitor, as a stabilizer in polymers, and as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
2-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-15(2)9-11(10-16(3,4)19-15)18-14(20)12-7-5-6-8-13(12)17/h5-8,11,19H,9-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMMRBJBKRJECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
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